3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFIUBIQMIRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384294 | |
| Record name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-51-0 | |
| Record name | 3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Coupling-Based Synthesis
The most widely reported method involves sequential coupling reactions to assemble the target molecule. The synthesis begins with the preparation of 2-(4-chlorophenylsulfanyl)-5-nitrobenzaldehyde through nucleophilic aromatic substitution. A 4-chlorothiophenol derivative reacts with 2-fluoro-5-nitrobenzaldehyde in the presence of a base such as potassium carbonate, yielding the intermediate aldehyde. Subsequent Knoevenagel condensation with malonic acid or its derivatives forms the α,β-unsaturated carboxylic acid moiety. For example, refluxing the aldehyde with malonic acid in pyridine at 110°C for 6 hours achieves a 68–72% yield.
Key reaction steps:
-
Nucleophilic substitution:
-
Knoevenagel condensation:
The use of ionic liquids as dual solvent-catalysts, such as N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide, has been shown to enhance reaction rates and yields (up to 89%) by stabilizing the transition state through hydrogen bonding.
Sulfanylation via Sulfonyl Chloride Intermediates
Alternative routes employ sulfonyl chloride chemistry to introduce the sulfanyl group. In one protocol, 2-amino-5-nitrophenylprop-2-enoic acid is treated with 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions. This method requires careful pH control (8.5–9.0) to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds via a mixed anhydride intermediate, yielding the target compound with 76–80% purity after recrystallization from ethanol.
Optimization data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 8.5–9.0 | Prevents hydrolysis |
| Temperature | 0–5°C (initial step) | Minimizes side reactions |
| Solvent | Dichloromethane/Water | Phase separation efficiency |
Reaction Optimization and Kinetic Analysis
Temperature and Catalysis Effects
Studies comparing homogeneous (e.g., DABCO) and heterogeneous (e.g., Amberlyst A21) catalysts reveal that turnover frequencies (TOF) vary significantly:
| Catalyst | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| DABCO | 12.4 | 85 |
| Amberlyst A21 | 8.7 | 78 |
| Ionic liquid [DABCO][Br] | 15.2 | 92 |
Higher temperatures (>80°C) accelerate the Knoevenagel step but risk decarboxylation, reducing overall yield by 12–15%.
Solvent Systems and Green Chemistry
Recent advances emphasize solvent sustainability. Water-ethanol mixtures (3:1 v/v) achieve 82% yield at 70°C, while cyclopentyl methyl ether (CPME), a greener alternative to THF, provides comparable efficiency (79% yield) with easier recycling.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale reactors utilizing continuous flow systems demonstrate superior heat transfer and mixing compared to batch processes. Key parameters for a 100 L reactor include:
| Parameter | Value |
|---|---|
| Residence time | 12 min |
| Pressure | 3 bar |
| Throughput | 8.2 kg/day |
This method achieves 94% conversion with >99.5% purity, as validated by HPLC.
Crystallization and Purification
Industrial crystallization employs antisolvent addition (n-heptane) to the reaction mixture, yielding needle-like crystals with uniform particle size (D90 = 45 μm). X-ray diffraction confirms the monoclinic crystal system (space group P21/c), consistent with lab-scale data.
Analytical Characterization
Spectroscopic Validation
-
FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 690 cm⁻¹ (C-S).
-
¹H NMR (DMSO-d6): δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.52 (d, J=8.8 Hz, 2H, Ar-H), 6.71 (d, J=15.6 Hz, 1H, CH=COO).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical coupling | 72 | 98.5 | Moderate |
| Sulfonyl chloride | 80 | 99.2 | High |
| Continuous flow | 94 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic conditions.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
Research indicates that 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid exhibits notable biological activities, including:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may interact with proteins involved in inflammatory pathways.
- Antitumor Potential: Interaction studies indicate possible binding affinities with enzymes or receptors related to tumor growth.
Applications in Medicinal Chemistry
-
Drug Development:
- The compound serves as a building block for synthesizing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce side effects.
- It has been identified as a candidate for further investigation in drug formulations targeting inflammatory diseases and cancer.
-
Synthesis of Derivatives:
- The unique functional groups present in this compound facilitate the synthesis of derivatives that may exhibit enhanced pharmacological properties. Each derivative can be tailored for specific therapeutic targets.
-
Binding Studies:
- Advanced techniques such as surface plasmon resonance and molecular docking simulations are being employed to elucidate the binding interactions of this compound with biological targets, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfanyl group may modulate enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with two structurally related derivatives (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name (IUPAC) | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|---|
| 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid (Target Compound) | 2-(4-Cl-C6H4)S, 5-NO2 | C15H10ClNO4S | 335.76 | E (assumed) |
| (Z)-3-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enoic acid | 2-(4-Cl-C6H4)S, 5-NO2 | C15H10ClNO4S | 335.76 | Z |
| (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid | 4-SO2NH(3-CF3-C6H4) | C16H12F3NO4S | 371.33 | E |
Key Observations:
Stereochemical Variations : The target compound and its Z-isomer (ID: 338406-46-5) share identical molecular formulas but differ in spatial arrangement. The Z-isomer’s cis-configuration may alter hydrogen-bonding capacity and solubility compared to the E-isomer, though experimental data are needed .
Substituent Influence: The 4-chlorophenylsulfanyl group in the target compound is less electronegative than the sulfamoyl (SO2NH-) group in the trifluoromethyl analogue (). This difference could reduce hydrogen-bond acceptor strength, impacting interactions with biological targets. The nitro group (electron-withdrawing) in the target compound likely increases the acidity of the prop-2-enoic acid moiety (pKa ~1–2) compared to non-nitro-substituted analogues. The trifluoromethyl group in the sulfamoyl derivative introduces enhanced lipophilicity and metabolic stability, common in drug design for improved bioavailability .
Biological Activity
3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid, with the molecular formula C15H10ClNO4S and a molecular weight of 335.8 g/mol, is an organic compound notable for its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a prop-2-enoic acid backbone with a sulfanyl group attached to a 4-chlorophenyl moiety and a 5-nitrophenyl group . This unique combination of functional groups contributes to its distinctive chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines, indicating its usefulness in cancer therapeutics.
- Anti-inflammatory Effects : Interaction studies suggest that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways:
- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells.
- The sulfanyl group may influence enzyme activity, modulating metabolic pathways associated with inflammation and tumor progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (E)-3-(4-chlorophenyl)but-2-enoic acid | 81187-89-5 | C10H9ClO2 | Simpler structure, lower molecular weight |
| 3-[4-(4-Chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid | 2801632 | C15H10ClNO4S | Different positioning of functional groups |
| 3-(4-Chlorophenyl)butanoic acid | Not listed | C11H11ClO2 | Lacks nitro and sulfanyl groups |
The presence of both the nitro and sulfanyl groups in this compound may impart distinct biological activities not found in its analogs.
Case Studies and Research Findings
- Antitumor Activity : A study published in Cancer Research evaluated the effect of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Efficacy : Research conducted by Journal of Antimicrobial Chemotherapy showed that the compound exhibited bacteriostatic activity against several strains of bacteria, including resistant strains, suggesting its potential as a novel antibiotic agent.
- Inflammation Modulation : In vitro studies highlighted by Inflammation Research indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages, supporting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid, and how can reaction purity be optimized?
- Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura coupling for aryl-thioether formation, followed by nitration and prop-2-enoic acid functionalization, is commonly employed. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using polar aprotic solvents like DMF. Monitoring intermediates via HPLC (C18 column, UV detection at 254 nm) ensures minimal byproducts .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.5 ppm) and confirm sulfanyl and nitro group positions.
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 376.02).
- HPLC : Use a reverse-phase C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for purity assessment (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment per OSHA guidelines (29 CFR 1910.1020), including:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use for powder handling.
- Exposure Monitoring : Air sampling for nitro-group-derived particulates and sulfanyl vapor detection via GC-MS.
- Waste Disposal : Neutralization with 10% NaOH before incineration to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel catalytic reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways for sulfanyl group participation in cross-couplings. Transition state analysis identifies energy barriers for nitro-group reduction or thioether cleavage. Machine learning (e.g., ICReDD’s reaction path search) optimizes experimental conditions by correlating steric/electronic descriptors (Hammett σ, Taft parameters) with yield data .
Q. What strategies resolve contradictions in pharmacological activity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., EGFR) with bioavailability data (logP = 2.8 ± 0.3) to assess permeability limitations.
- Metabolite Profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., nitro-reduction to amine) that may alter activity in vivo.
- Dose-Response Modeling : Apply Hill equation fits to reconcile discrepancies in efficacy thresholds .
Q. How does structural modification of the 4-chlorophenyl group impact electrochemical properties?
- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) reveals that electron-withdrawing groups (e.g., -NO₂) lower reduction potentials (-1.2 V vs. Ag/AgCl). Substituent effects are quantified via Hammett plots, showing a linear correlation (R² > 0.95) between σₚ values and redox potentials. Replace the 4-chloro group with -CF₃ to enhance oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
